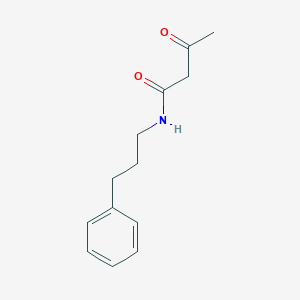

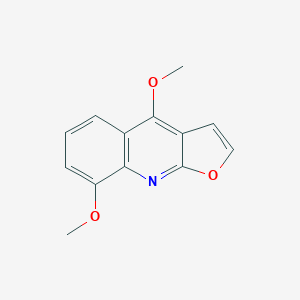

2-amino-2-(2,3-dimethoxyphenyl)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, such as 3,4-dimethoxyphenylacetic acid, has been explored through various chemical pathways. One method involves using 3,4-dimethoxybenzaldehyde as the starting material, followed by a series of reactions including the Knoevenagel reaction, potassium borohydride reduction, and oxidation under acidic conditions to achieve the desired product. This process highlights the versatility of dimethoxybenzaldehyde derivatives in synthesizing complex organic compounds with high purity and good yield, suitable for industrial production due to the simplicity of operations and avoidance of highly toxic reagents (Ma Guan-jun, 2009).

Molecular Structure Analysis

The molecular structure of phenoxyalkanoic acid derivatives, closely related to 2-amino-2-(2,3-dimethoxyphenyl)acetic acid, has been studied through crystallography. These studies reveal complex hydrogen bonding and polymer formation, contributing to the understanding of their chemical behavior and reactivity. For example, the crystal structures of carboxylic acid adducts demonstrate the ability of these compounds to form one-dimensional polymers and hetero-dimer associations through conventional cyclic hydrogen bonding systems (K. Byriel et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of compounds like 2-amino-2-(2,3-dimethoxyphenyl)acetic acid is characterized by their participation in a variety of reactions, leading to the formation of complex structures. For instance, triorganotin(IV) derivatives of aminoacetic acids have been synthesized, showcasing the potential for creating polymeric structures with specific configurations. This underscores the compounds' versatility in forming coordination complexes with metals, which can be useful in material science and catalysis (T. Baul et al., 2002).

Wissenschaftliche Forschungsanwendungen

Potential Applications in Toxicology and Environmental Science

- Research on related herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights the importance of studying the toxicological effects and environmental fate of chemical compounds. The studies on 2,4-D's toxicology and mutagenicity reveal its widespread use in agriculture and potential environmental impacts, necessitating further research on similar compounds to understand their ecological and health implications (Zuanazzi, Ghisi, & Oliveira, 2020).

Insights into Biodegradation and Microbial Interactions

- Investigations into the microbial catabolism of related compounds, such as indole-3-acetic acid (IAA), provide a framework for understanding how microorganisms interact with and degrade various chemical entities. This knowledge can be applied to develop bioremediation strategies for environmental cleanup and to explore the ecological roles of microbes in natural and anthropogenic chemical cycles (Laird, Flores, & Leveau, 2020).

Applications in Drug Research and Pharmacology

- The review on organotin(IV) complexes, including those of related carboxylic acids, underscores the potential of such compounds in medicinal chemistry, especially in developing antituberculosis agents. This suggests avenues for exploring 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid derivatives in pharmaceutical applications, given their structural similarity and potential for complexation (Iqbal, Ali, & Shahzadi, 2015).

Understanding Metabolic Pathways

- Studies on the metabolism of aspartyl moiety in compounds like aspartame offer insights into the metabolic fate of amino acids and their derivatives, including potential pathways for 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid. These insights can inform research on nutrition, metabolism, and the design of compounds with desired metabolic profiles (Ranney & Oppermann, 1979).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-2-(2,3-dimethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-7-5-3-4-6(9(7)15-2)8(11)10(12)13/h3-5,8H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWCOFVKFAKPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407365 |

Source

|

| Record name | 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |

CAS RN |

116435-35-9 |

Source

|

| Record name | 2-amino-2-(2,3-dimethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)